2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole
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Overview
Description
2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a complex structure with a naphthalene ring and a tert-butylphenoxy group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Attachment of Naphthalen-1-ylmethyl Group: This step involves the alkylation of the benzimidazole nitrogen with a naphthalen-1-ylmethyl halide in the presence of a base such as potassium carbonate.
Introduction of 4-tert-butylphenoxy Group: The final step is the etherification of the benzimidazole derivative with 4-tert-butylphenol using a suitable alkylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole nitrogen or the naphthalene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives, naphthoquinones.
Reduction: Reduced benzimidazole derivatives, amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties due to the benzimidazole core.
Medicine: Potential use as an anticancer agent, given the known activity of benzimidazole derivatives against cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole is likely related to its ability to interact with biological macromolecules. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. The naphthalene and tert-butylphenoxy groups may enhance the compound’s ability to penetrate cell membranes and increase its overall stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole
- 1-(naphthalen-1-ylmethyl)-1H-benzimidazole
- 2-(naphthalen-1-ylmethyl)-1H-benzimidazole
Uniqueness
2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole is unique due to the combination of the naphthalene ring and the tert-butylphenoxy group, which may confer enhanced biological activity and stability compared to other benzimidazole derivatives. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H28N2O |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C29H28N2O/c1-29(2,3)23-15-17-24(18-16-23)32-20-28-30-26-13-6-7-14-27(26)31(28)19-22-11-8-10-21-9-4-5-12-25(21)22/h4-18H,19-20H2,1-3H3 |
InChI Key |
ZMHYQVRPTFLXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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